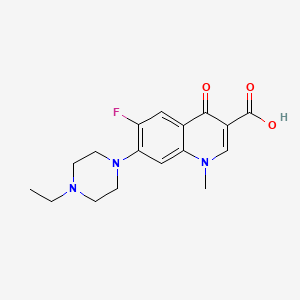

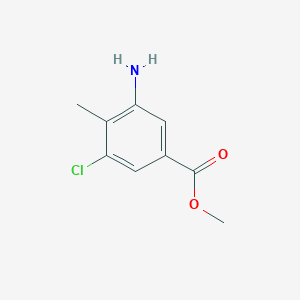

![molecular formula C7H6BrN3 B1438719 3-Bromoimidazo[1,2-a]pyridin-6-amine CAS No. 1099621-14-3](/img/structure/B1438719.png)

3-Bromoimidazo[1,2-a]pyridin-6-amine

概要

説明

3-Bromoimidazo[1,2-a]pyridin-6-amine is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused imidazo[1,2-a]pyridine ring system . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .Chemical Reactions Analysis

The chemical reactions involving this compound include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .科学的研究の応用

Chemodivergent Synthesis

3-Bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. This method highlights the compound's utility in forming various skeletons, including N-(pyridin-2-yl)amides and imidazopyridines, through chemodivergent pathways. The synthesis process emphasizes mild, metal-free conditions, showcasing the compound's adaptability in facilitating diverse chemical transformations (Liu et al., 2019).

Medicinal Chemistry Applications

In medicinal chemistry, 3-Bromoimidazo[1,2-a]pyridin-6-amine derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs). A study demonstrated the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to products with anti-cancer and anti-TB properties. This underscores the compound's role in the synthesis of agents targeting specific diseases, highlighting its importance in the development of new therapeutic agents (Sanghavi et al., 2022).

Microwave-Assisted Synthesis

The microwave-assisted one-pot synthesis of substituted 3-Bromoimidazo[1,2-a]pyridines illustrates the compound's significance in streamlining synthetic processes. This methodology achieves good yields and demonstrates the potential for rapid, efficient synthesis of imidazoheterocycles, enhancing the compound's utility in accelerating the discovery and development of new molecules (Patil et al., 2014).

Catalytic Applications

The compound has been utilized in palladium-catalyzed cross-coupling reactions, showcasing its role in the formation of complex ligands for catalysis. This application is crucial for developing new synthetic methodologies, further underscoring the compound's versatility and its contribution to advancing catalytic processes (Tran et al., 2019).

Environmental Impact and Green Chemistry

Efforts to synthesize 3-Bromoimidazo[1,2-a]pyridines under environmentally friendly conditions have been reported, highlighting the compound's role in promoting sustainable chemistry practices. For instance, the use of PEG400 as a medium for condensation reactions points towards reducing the environmental footprint of chemical syntheses, aligning with the principles of green chemistry (Hiebel et al., 2014).

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridines, a class to which this compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value . They have received great attention in recent years due to their varied medicinal applications .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .

Biochemical Pathways

The synthesis of this compound involves a one-pot tandem cyclization/bromination process . This suggests that the compound may interact with biochemical pathways involving cyclization and bromination reactions.

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have been noted for their varied medicinal applications , suggesting that this compound may also have potential therapeutic effects.

Action Environment

The synthesis of this compound involves specific reaction conditions, suggesting that its action may be influenced by similar environmental factors .

特性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBAMOLKKZXWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655933 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099621-14-3 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)

![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)

![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)